molecular formula C13H12O4 B14644914 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate CAS No. 55546-51-5

2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate

Cat. No.: B14644914
CAS No.: 55546-51-5
M. Wt: 232.23 g/mol
InChI Key: RLUTZSRIRVQFON-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves several steps. One method includes the reaction of methyl 3-bromobenzoate with 2-methyl-3-butyn-2-ol in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in acetonitrile . The reaction is typically carried out under an inert atmosphere, such as nitrogen, and requires heating to reflux for several hours. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group to form new derivatives.

Scientific Research Applications

2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Methoxy-5-oxopenta-1,3-dien-1-yl benzoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

55546-51-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(2-methoxy-5-oxopenta-1,3-dienyl) benzoate

InChI

InChI=1S/C13H12O4/c1-16-12(8-5-9-14)10-17-13(15)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

RLUTZSRIRVQFON-UHFFFAOYSA-N

Canonical SMILES

COC(=COC(=O)C1=CC=CC=C1)C=CC=O

Origin of Product

United States

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